Dansyl Chloride-d6
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Overview
Description
Dansyl Chloride-d6, also known as 5-(dimethylamino-d6)-1-naphthalenesulfonyl chloride, is a deuterated form of Dansyl Chloride. This compound is widely used in biochemical research due to its ability to form stable fluorescent derivatives with primary amines. The deuterium atoms in this compound make it particularly useful in mass spectrometry applications, as they provide a distinct mass difference that aids in the identification and quantification of labeled compounds .
Mechanism of Action
Target of Action
Dansyl Chloride-d6 primarily targets amino acids . It reacts with the free amino groups of peptides and proteins , making it a critical tool for studying metabolism .
Mode of Action
this compound interacts with its targets through a process known as dansylation . In this process, free amines react with this compound, yielding dansylated reaction products . This reaction occurs when this compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes .
Biochemical Pathways
The dansylation process affects the biochemical pathways of amino acids. The reaction results in the formation of dansylated amino acids , which are well-retained on reverse-phase columns . This process is particularly useful in the analysis and quantification of amino acids in biological samples .
Pharmacokinetics
Its use in the analysis of amino acids suggests that it may have a significant impact on the bioavailability of these compounds .
Result of Action
The result of this compound’s action is the production of stable blue- or blue-green– fluorescent sulfonamide adducts . These adducts are identifiable under UV light and can be detected by thin-layer chromatography on polyamide sheets . This makes this compound an extremely sensitive method for identifying amino acids .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH of the sodium bicarbonate solution used in the reaction provides a compromise between the unwanted effect of the aqueous hydrolysis of this compound and the necessity for the N-terminal amino group to be unprotonated for reaction with this compound .
Biochemical Analysis
Biochemical Properties
Dansyl Chloride-d6 is widely used to modify amino acids, specifically for protein sequencing and amino acid analysis . It reacts with free amines, yielding dansylated reaction products . These products interact with various enzymes, proteins, and other biomolecules, altering their properties and functions.
Cellular Effects
The effects of this compound on cells are primarily observed through its interactions with amino acids. The dansylated products can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its reaction with amino groups. This reaction results in the formation of stable fluorescent sulfonamide adducts . These adducts can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Over time, free amines react with this compound, yielding dansylated reaction products .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the modification of amino acids . It interacts with enzymes and cofactors during these processes, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dansyl Chloride-d6 can be synthesized by reacting the corresponding sulfonic acid with excess phosphorus oxychloride (POCl3) at room temperature . The reaction typically involves the following steps:
- Dissolve the sulfonic acid in an appropriate solvent, such as dichloromethane.
- Add phosphorus oxychloride dropwise while maintaining the reaction mixture at room temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The deuterated form is specifically produced by incorporating deuterium-labeled reagents during the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dansyl Chloride-d6 primarily undergoes nucleophilic substitution reactions with primary amines and primary alcohols to form stable fluorescent derivatives. These reactions are commonly used in biochemical assays to label biomolecules for detection and analysis.
Common Reagents and Conditions
Reagents: Primary amines, primary alcohols, sodium carbonate buffer.
Conditions: Room temperature, typically for 60 minutes.
Major Products
The major products of these reactions are dansylated derivatives, which exhibit strong fluorescence. These derivatives are used in various analytical techniques, including fluorescence spectroscopy and mass spectrometry.
Scientific Research Applications
Dansyl Chloride-d6 has a wide range of applications in scientific research:
Chemistry: Used as a derivatizing agent for the analysis of amino acids, peptides, and proteins.
Biology: Employed in the study of protein-protein interactions by labeling proteins with fluorescent tags.
Medicine: Utilized in the development of diagnostic assays for detecting biomolecules in clinical samples.
Industry: Applied in quality control processes for the detection of biogenic amines in food and beverages.
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: The non-deuterated form of Dansyl Chloride-d6, commonly used for similar applications.
Dansyl Amide: Another derivative used for labeling biomolecules.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference that aids in the identification and quantification of labeled compounds in mass spectrometry. This makes it particularly valuable in research applications where precise tracking of labeled molecules is required.
Properties
IUPAC Name |
5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDXVDYUQZHFPV-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why was Dansyl Chloride-d6 chosen as a labeling agent for mycotoxin analysis in the study?
A1: The researchers selected this compound and its non-deuterated counterpart, Dansyl Chloride (DNS-Cl), for their ability to enhance the sensitivity of mass spectrometry (MS) detection for mycotoxins. This technique, known as stable isotope labeling (SIL), improves the accuracy and reliability of mycotoxin quantification in complex grain samples. []
Q2: How does the stable isotope labeling strategy using this compound minimize matrix effects in mycotoxin analysis?
A2: Matrix effects, caused by co-eluting compounds in the sample matrix, can interfere with the ionization of target analytes during MS analysis. By using a labeled internal standard like this compound, researchers can compensate for these matrix effects. Since the labeled mycotoxin derivative has nearly identical chemical properties to the unlabeled analyte, it experiences similar matrix effects during sample preparation and analysis. By comparing the signal intensities of the labeled and unlabeled forms, researchers can achieve more accurate quantification of mycotoxins in complex matrices like grain samples. []
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